molecular formula C5H6BrN B3031619 N-methyl-2-bromopyrrole CAS No. 56454-27-4

N-methyl-2-bromopyrrole

Cat. No. B3031619
CAS RN: 56454-27-4
M. Wt: 160.01 g/mol
InChI Key: CVQAWZWRYGVOGC-UHFFFAOYSA-N
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Description

N-methyl-2-bromopyrrole is a chemical compound with the molecular formula C5H6BrN . It has a molecular weight of 160.01 g/mol . The IUPAC name for this compound is 2-bromo-1-methylpyrrole . It is known to be a part of the pyrrole family, which is widely recognized for its diverse biological activities .


Molecular Structure Analysis

The molecular structure of N-methyl-2-bromopyrrole consists of a pyrrole ring with a bromine atom at the 2-position and a methyl group at the nitrogen . Further structural analysis could be conducted using techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Antineoplastic Activity

N-methyl-2-bromopyrrole derivatives have been investigated for their antineoplastic (anti-cancer) activities. A study highlighted a compound isolated from marine sponges, which showed potential in vitro and in vivo antineoplastic activity, suggesting a possible mechanism of action against cancer cells (Xiong et al., 2010).

Antifeedant Properties

Another application is in the field of marine ecology, where a bromopyrrole compound, N-methyldibromoisophakellin, was isolated from the Caribbean sponge Stylissa caribica. This compound acts as a feeding deterrent against common omnivorous reef fish, highlighting its potential ecological significance (Assmann et al., 2001).

Chemical Synthesis and Improvements

In the field of synthetic chemistry, studies have focused on improving the methods of preparing bromopyrrole derivatives. For example, a more efficient synthesis of 1-methyl-2-formyl-5-bromopyrrole was developed, indicating advancements in the synthetic methodologies of bromopyrrole compounds (He & Jiang, 1998).

Antimicrobial Properties

Unique Biogeographical Trends

Research has also focused on the biogeographical trends in the production of bromopyrrole compounds by marine sponges. A study on Caribbean Agelas species found unique bromination trends in the compounds they produce, including N-methyl-2-bromopyrrole derivatives (Piña et al., 2007).

Conducting Polymers and Electrochemical Applications

Bromopyrroles, including N-methyl derivatives, have been studied for their potential in creating conducting polymers. These polymers show features similar to classical polypyrroles and are of interest in electrochemical applications (Audebert & Bidan, 1986).

Environmental Friendly Synthesis Methods

Environmentally friendly synthesis methods involving N-methylpyrrolidin-2-one hydrotribromide, related to N-methyl-2-bromopyrrole, have been developed. This demonstrates the eco-friendly aspect in the synthesis of bromopyrrole derivatives (Jain & Sain, 2010).

Antifungal Applications

Research has also shown the potential of bromopyrrole alkaloids in antifungal applications. Alkaloids isolated from the South China Sea sponge Agelas sp. exhibited significant antifungal activity, suggesting their use in combating fungal infections (Zhu et al., 2016).

Future Directions

The future research directions for N-methyl-2-bromopyrrole could involve further exploration of its potential biological activities, synthesis methods, and applications in various chemical reactions. Given the biological activities of related bromopyrrole compounds, N-methyl-2-bromopyrrole could potentially be investigated for its antineoplastic properties or other biological activities.

properties

IUPAC Name

2-bromo-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN/c1-7-4-2-3-5(7)6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQAWZWRYGVOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448722
Record name N-methyl-2-bromopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-bromopyrrole

CAS RN

56454-27-4
Record name 2-Bromo-1-methyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56454-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-2-bromopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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